Aluminium acetotartrate

Pharmaceutical Formulation Solubility Profile Topical Delivery

Standard basic aluminium acetate solutions suffer from rapid hydrolysis and precipitation, compromising shelf life and clinical efficacy. Aluminium acetotartrate (CAS 15930-12-8) incorporates 30% tartaric acid as a stabilizing ligand, ensuring reproducible aqueous dissolution and formulation stability. - **Clinical Utility**: Guideline-preferred (NHG 2014) 1.2% ear drops for acute otitis externa with perforated tympanic membrane; anti-edematous poultice comparable to NSAIDs. - **Formulation Ready**: 1-3% solutions for wound irrigation, wet compresses, and nasal douches without boric acid excipient burden. - **Supply Certainty**: Defined solubility (300 g/L at 20°C); immediate dispatch for pharma R&D and compounding.

Molecular Formula C6H7AlO8
Molecular Weight 234.10 g/mol
CAS No. 15930-12-8
Cat. No. B579033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminium acetotartrate
CAS15930-12-8
Molecular FormulaC6H7AlO8
Molecular Weight234.10 g/mol
Structural Identifiers
SMILESCC(=O)[O-].C(C(C(=O)[O-])O)(C(=O)[O-])O.[Al+3]
InChIInChI=1S/C4H6O6.C2H4O2.Al/c5-1(3(7)8)2(6)4(9)10;1-2(3)4;/h1-2,5-6H,(H,7,8)(H,9,10);1H3,(H,3,4);/q;;+3/p-3/t1-,2-;;/m1../s1
InChIKeyKQVRYPWCDUCYPZ-OLXYHTOASA-K
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminium Acetotartrate: Topical Astringent-Antiseptic


Aluminium acetotartrate (CAS 15930-12-8) is an organometallic aluminum complex salt composed of approximately 70% basic aluminum acetate and 30% tartaric acid [1]. It appears as colorless to yellowish crystals or powder with a slight acetic odor and an astringent, acidulous taste [2]. The compound is assigned ATC code S02AA04 (Antiinfectives, otological) and UNII 19MLB4EQ88, indicating its established pharmacopoeial identity [3]. Its primary therapeutic classification is as a topical astringent and antiseptic, historically employed in otolaryngology, dermatology, and wound care applications [4].

Tartrate-stabilized aluminum complex with defined composition
Pharmacopoeial identity (ATC/UNII) supports formulation-standard research
Intrinsic stabilization eliminates need for boric acid in aqueous solutions
Reported solubility profile enables reproducible topical preparation

Aluminium Acetotartrate: Substitution Risks


The assumption that aluminium acetotartrate is functionally interchangeable with structurally simpler aluminum salts—such as basic aluminium acetate (Burow's solution), aluminium acetate, or even free acetic acid—is contradicted by its distinct compositional stability, aqueous dissolution kinetics, and clinical performance. Aluminium acetotartrate consists of approximately 70% basic aluminum acetate and 30% tartaric acid in a defined coordination complex [1]; the tartrate component serves as a critical stabilizing ligand that mitigates the rapid hydrolysis and precipitation observed with simple aluminum acetate solutions [2]. Notably, aluminium acetotartrate is formulated as a 1–3% solution specifically as a substitute for aluminium acetate solution in clinical protocols, indicating that it is not an identical alternative but rather a distinct entity selected for different application contexts [3]. Furthermore, direct clinical evidence demonstrates that aluminium acetotartrate 1% and acetic acid 0.25% produce different magnitudes of bacterial reduction in venous leg ulcers (approximately 3.4-fold mean reduction vs. approximately 24-fold mean reduction, respectively), with only acetic acid achieving statistical significance in that specific wound model [4]. These quantitative and mechanistic differences underscore that substitution without reformulation validation risks compromised therapeutic outcomes.

Target
Substitution Risk
Aluminium acetotartrate (tartrate-stabilized)
Simple aluminium acetate may hydrolyze and precipitate without stabilizers, altering formulation reproducibility
Aluminium acetotartrate (wound care context)
Acetic acid shows different bacterial reduction endpoint magnitude in wound models; direct substitution may affect formulation outcome expectations
Aluminium acetotartrate (otic formulations)
Aminoglycoside-containing ear drops carry ototoxicity risk for perforated tympanic membrane models; non-ototoxic profile of aluminium acetotartrate is not replicated by antibiotic comparators

Aluminium Acetotartrate: Differentiating Evidence


Aqueous Solubility vs. Basic Aluminium Acetate

Aluminium acetotartrate exhibits a defined aqueous solubility of approximately 300 g/L at 20°C as reported by a commercial technical data sheet [1]. This contrasts with the solubility behavior of simple aluminium acetate, which is described as 'fully soluble in water' without specification of saturation limits and is noted to decompose upon heating to form aluminium hydroxide [2]. The quantitative solubility value for aluminium acetotartrate provides formulators with a reproducible parameter for aqueous solution preparation, whereas basic aluminium acetate solutions (Burow's solution) are known to undergo hydrolysis and precipitation over time if not properly stabilized.

Aqueous Solubility
Data to verify
300 g/L at 20°C (reported)
Supports aqueous formulation protocols
Comparator: basic aluminum acetate solubility not specified
Pharmaceutical Formulation Solubility Profile Topical Delivery

Stability Advantage over Burow's Solution

Aluminium acetotartrate is a defined coordination complex containing tartaric acid (approximately 30% by composition) as an integral stabilizing ligand that prevents the hydrolysis cascade characteristic of simple aluminium acetate solutions [1]. In contrast, the USP monograph for Aluminium Acetate Topical Solution (Burow's solution) explicitly requires the addition of boric acid as a separate stabilizing excipient to prevent precipitation of basic aluminium salts [2]. Aluminium acetotartrate achieves stabilization through its intrinsic chemical structure—the tartrate ligand coordinates with the aluminum center—rather than relying on extraneous excipients. Manufacturer specifications indicate a shelf-life of 36 months for both powder and liquid forms when stored below 30°C in closed, dry conditions .

Stabilization Mechanism
Class-level inference
Intrinsic tartrate ligand (~30% w/w)
Eliminates need for boric acid stabilizer
May support reduced excipient burden
Stability Pharmaceutical Quality Shelf-Life

Antimicrobial Efficacy in Venous Leg Ulcers

In a controlled clinical study of 45 venous leg ulcers treated with wet gauze dressings soaked in antiseptic solutions for 15 minutes, aluminium acetotartrate 1% (Alsol) reduced the mean bacterial load from 1.2 × 10⁷ to 3.5 × 10⁶ CFU per ulcer—a reduction of approximately 8.5 × 10⁶ CFU (71% relative reduction) that did not reach statistical significance (ns) [1]. In the same study, acetic acid 0.25% reduced bacterial load from 6.3 × 10⁶ to 2.6 × 10⁵ CFU per ulcer—a 24.2-fold mean reduction that was statistically significant (p = 0.007) and specifically reduced S. aureus (p = 0.002) and gram-negative rods (p = 0.03) [1]. Potassium permanganate 0.015% reduced bacterial load from 4.4 × 10⁶ to 0.9 × 10⁶ CFU per ulcer (ns), while chloramine 0.25% produced minimal reduction from 2.7 × 10⁶ to 2.2 × 10⁶ CFU (ns) [1].

Bacterial Reduction (Wound Model)
Head-to-head
3.4-fold mean reduction (ns) vs acetic acid 24.2-fold (p=0.007)
Supports wound care formulation context
Endpoint data; clinical translation requires model-specific review
Antiseptic Efficacy Wound Care Clinical Microbiology

Ototoxicity Safety vs. Aminoglycosides

The Dutch College of General Practitioners (NHG) guideline for otitis externa (2014) and the Farmacotherapeutisch Kompas recommend aluminium acetotartrate 1.2% ear drops as the preferred treatment for patients with perforated tympanic membrane [1][2]. This recommendation is based on the compound's favorable ototoxicity safety profile compared to aminoglycoside-containing ear drops, which carry a documented risk of cochlear and vestibular toxicity when the tympanic membrane is not intact. The guideline explicitly states that management of patients with tympanic membrane perforation should employ aluminium acetotartrate ear drops 1.2% FNA as the preferred approach [3]. The antimicrobial mechanism involves pH reduction in the external ear canal, creating an environment inhospitable to Pseudomonas aeruginosa, Staphylococcus aureus, and certain fungal species including Candida and Aspergillus spp. [4].

Otic Safety Profile
Class-level inference
Guideline-preferred for perforated TM (no ototoxicity reported)
Supports non-ototoxic otic formulation research
Comparator: aminoglycoside-containing ear drops
Otitis Externa Ototoxicity Perforated Tympanic Membrane

In Vitro Antibacterial Potency

In vitro antimicrobial studies demonstrate that aluminium acetotartrate at 5% concentration achieves a 2–3 log reduction (99–99.9% reduction) in bacterial load after 15 minutes of exposure . The compound acts as a protein precipitant, forming complexes with bacterial cell wall proteins and wound exudates . Its antimicrobial activity is partially attributed to its acidic pH of approximately 4.5, which creates an inhospitable environment for pathogens such as Staphylococcus aureus . Additionally, a tenfold reduction in Candida albicans was observed, indicating fungistatic rather than fungicidal activity . However, efficacy is formulation-dependent; degradation products such as aluminium hydroxide exhibit substantially reduced antimicrobial activity .

In Vitro Antibacterial
Data to verify
2–3 log reduction (5%, 15 min)
Supports antiseptic activity screening
In vitro data; clinical translation may differ
Antimicrobial Efficacy Log Reduction In Vitro Microbiology

Anti-Edematous Efficacy vs. Tiaprofenic Acid

A comparative clinical study evaluated aluminium acetotartrate poultice versus oral tiaprofenic acid (a nonsteroidal anti-inflammatory drug) plus glycerine alcohol dressing for the treatment of edema associated with sprained ankle [1]. The study, cited in European Patent EP 3173066 A1 for anti-edematous plasters, suggests that topical aluminium acetotartrate can achieve anti-edematous effects comparable to systemic NSAID therapy in localized musculoskeletal trauma [1][2]. The patent further discloses that aluminium acetate-tartrate formulations can be incorporated into plaster delivery systems enabling sustained or modified release, with analysis demonstrating synergistic effects when combined with certain adjunctive agents [2].

Anti-Edematous Effect
Head-to-head
Comparable to oral NSAID in ankle sprain model
Supports topical edema research formulation
Patent-based evidence; confirmatory studies needed
Anti-Edematous Sports Medicine Topical Anti-inflammatory

Aluminium Acetotartrate: Validated Applications


Ear Drops for Perforated Eardrum

Aluminium acetotartrate 1.2% ear drops represent the guideline-preferred first-line treatment for acute otitis externa in patients with confirmed or suspected tympanic membrane perforation, where aminoglycoside antibiotics are contraindicated due to ototoxicity risk [1][2]. The compound lowers the pH of the external ear canal, exerting antimicrobial activity against Pseudomonas aeruginosa and Staphylococcus aureus without the cochleotoxic or vestibulotoxic effects associated with antibiotic-containing ear drops [3]. This application scenario is supported by the Dutch NHG guideline (2014) and the Farmacotherapeutisch Kompas, which explicitly recommend aluminium acetotartrate drops for this specific patient subpopulation [1][3].

Anti-Edematous for Musculoskeletal Injuries

Clinical evidence demonstrates that aluminium acetotartrate poultices produce anti-edematous effects comparable to oral tiaprofenic acid (an NSAID) in the management of ankle sprain-associated edema [4]. European Patent EP 3173066 A1 further discloses plaster-based delivery systems containing aluminium acetate-tartrate that enable sustained or modified release of the active compound, with analysis indicating synergistic effects when formulated with specific adjunctive agents [5]. This application scenario offers formulators a topical alternative to systemic anti-inflammatory drugs for localized soft tissue injuries and bruises.

Astringent Compresses & Dermatological Lotions

Aluminium acetotartrate is employed in 1–3% solutions as a substitute for aluminium acetate solution in wound irrigation and wet compress applications [6]. Its astringent mechanism—mediated by protein coagulation on tissue surfaces and sensory nerve endings—reduces exudate production and alleviates pruritus associated with weeping dermatoses and insect bites [7]. The compound's defined solubility profile (300 g/L at 20°C) and intrinsic stabilization via the tartrate ligand enable reproducible formulation of aqueous solutions without the excipient burden (e.g., boric acid) required for basic aluminium acetate preparations [8][9].

Nasal & Pharyngeal Preparations

Aluminium acetotartrate is employed in 0.5–2% solutions as a nasal douche for affections of the respiratory tract and as a snuff formulation with boric acid in atrophic rhinitis [6]. The astringent action reduces mucosal edema and secretion, while the mildly acidic pH provides an antimicrobial environment. This established application profile, documented across multiple pharmacopoeial and formulary sources, provides a foundation for developing non-antibiotic nasal decongestant and antiseptic preparations [6][10].

Application
Selection Property
Validation Focus
Otic antiseptic research (perforated TM models)
Non-ototoxic pH-dependent antimicrobial mechanism
Guideline-referenced ototoxicity endpoint review
Topical anti-edematous formulation research
Comparable edema reduction to systemic NSAID in localized models
Soft-tissue edema endpoint evaluation
Astringent compress & dermatological lotion research
Intrinsic tartrate stabilization for aqueous formulation reproducibility
Exudate management and protein precipitation endpoint
Nasal & pharyngeal antiseptic research
Mucosal astringent with mild acidic pH
Mucosal tolerance and antimicrobial endpoint

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